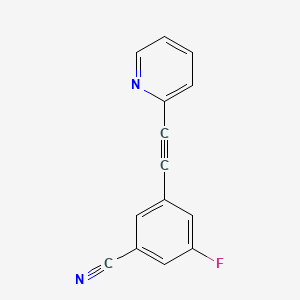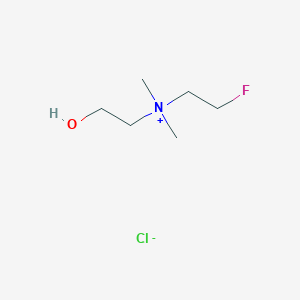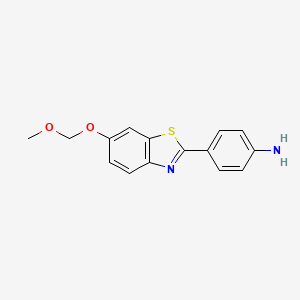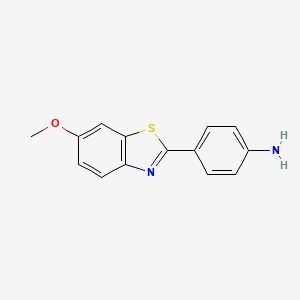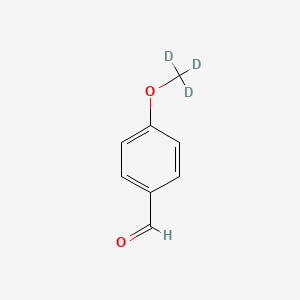
4-Méthoxy-D3-benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-D3-benzaldehyde, also known as 4-(Methoxy-d3)benzaldehyde, is a deuterated form of 4-Methoxybenzaldehyde. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the aldehyde group (-CHO). The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific research applications .
Applications De Recherche Scientifique
4-Methoxy-D3-benzaldehyde has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-D3-benzaldehyde can be synthesized through the reaction of iodomethane-D3 with 4-Hydroxybenzaldehyde. This reaction typically involves the use of a base such as sodium hydroxide in a solvent like methanol, followed by refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-D3-benzaldehyde are not widely documented, the general approach involves the use of deuterated reagents and standard organic synthesis techniques to ensure the incorporation of deuterium atoms into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-D3-benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-D3-benzoic acid.
Reduction: 4-Methoxy-D3-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 4-Methoxy-D3-benzaldehyde involves its interaction with cellular components. For instance, it has been shown to disrupt cellular antioxidation systems in fungi, targeting enzymes like superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and inhibition of fungal growth . In medicinal chemistry, it acts as a fragment for synthesizing multi-target directed ligands, which can interact with multiple molecular targets involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde:
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Chlorobenzaldehyde: Contains a chlorine atom instead of a methoxy group.
4-Nitrobenzaldehyde: Contains a nitro group instead of a methoxy group.
Uniqueness
4-Methoxy-D3-benzaldehyde is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated compounds .
Propriétés
IUPAC Name |
4-(trideuteriomethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1147648.png)
![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)
